2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE
Description
This compound features a piperazine ring substituted with a 2-fluorophenyl group at the 4-position, linked via a 2-oxoethyl group to a 4-methylphenyl acetate moiety.
Properties
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-16-6-8-17(9-7-16)14-21(26)27-15-20(25)24-12-10-23(11-13-24)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPPXULMLYMNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2-fluorophenylpiperazine with an appropriate oxoethyl ester. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted fluorophenyl derivatives .
Scientific Research Applications
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural Analogues with Fluorophenylpiperazine Moieties
The fluorophenylpiperazine core is shared among several compounds, but differences in substituents and functional groups significantly alter their properties:
Key Observations :
- Prasugrel Hydrochloride: The thienopyridine core and cyclopropyl group confer antiplatelet activity, contrasting with the target compound’s ester-linked aromatic system, which may prioritize CNS receptor interactions .
- Hydroxyphenylpiperazinium Trifluoroacetate : The hydroxy group increases solubility but may reduce metabolic stability compared to the target compound’s methyl-substituted phenyl acetate .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-methylphenyl acetate group in the target compound likely increases logP values compared to analogs with polar substituents (e.g., hydroxyl or carboxylic acid groups), favoring membrane permeability .
- Metabolic Stability : Piperazine rings are susceptible to N-dealkylation, but the 2-fluorophenyl group may slow oxidative metabolism, as seen in prasugrel’s fluorophenyl motif .
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELX and Mercury enable precise determination of molecular conformations. For example, the trifluoroacetate analog in adopts a planar piperazinium conformation stabilized by hydrogen bonding, whereas the target compound’s ester groups may promote different packing motifs.
- Packing Similarity : Mercury’s Materials Module could quantify differences in crystal packing between the target compound and prasugrel, influencing solubility and formulation stability.
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-(4-methylphenyl)acetate , also referred to by its ChemDiv ID L107-0229, is a synthetic derivative featuring a piperazine ring, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and it contains a piperazine moiety substituted with a fluorophenyl group, which is often associated with enhanced biological activity. The structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine compounds demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from to , with notable efficacy against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Pseudomonas aeruginosa | 0.125 - 0.5 |
| Bacillus subtilis | 0.004 - 0.02 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various strains including Candida albicans and Fusarium oxysporum . The MIC values for antifungal activity range between to .
Study on Antimicrobial Efficacy
A study published in MDPI highlighted the antimicrobial efficacy of several piperazine derivatives, including those similar to our compound of interest. The results indicated that modifications on the piperazine ring significantly influenced biological activity, emphasizing the importance of structural variations in enhancing antimicrobial potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that substituents on the piperazine ring can markedly alter the biological activity of these compounds. For instance, electron-donating groups enhance antibacterial action while certain electron-withdrawing groups may reduce it .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
